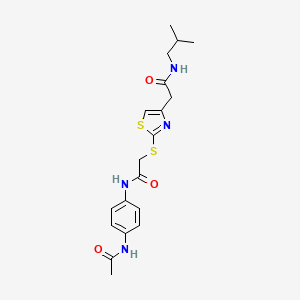
N-(4-acetamidophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H24N4O3S2 and its molecular weight is 420.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-acetamidophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features an acetamidophenyl group, a thiazole moiety, and an isobutylamino group, suggesting diverse interactions with biological targets.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Acetamidophenyl Group | Provides potential for hydrogen bonding and hydrophobic interactions. |
| Thiazole Moiety | Known for its biological activity, particularly in antimicrobial and anticancer applications. |
| Isobutylamino Group | Enhances the lipophilicity and may facilitate membrane penetration. |
Anticancer Potential
Preliminary studies indicate that this compound exhibits significant anticancer activity. Research has shown that this compound acts as an inhibitor of certain protein kinases involved in cancer progression. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound's mechanism of action appears to involve the modulation of cellular signaling pathways critical for regulating cell growth and apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
The minimum inhibitory concentrations (MICs) reported range from 0.31 to 5.0 µg/mL, indicating potent antimicrobial effects. The compound's bactericidal mode of action was confirmed through minimum bactericidal concentration (MBC) assays.
Case Studies
- Study on Anticancer Activity : A study evaluated the effects of this compound on HeLa cells, revealing a significant reduction in cell viability at concentrations above 10 µM after 24 hours of treatment. The study suggested that the compound induces apoptosis, as evidenced by increased caspase activity.
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited larger inhibition zones compared to standard antibiotics, highlighting its potential as a new antimicrobial agent.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several key steps:
- Formation of Acetamidophenol : Reaction of 4-aminophenol with acetic anhydride.
- Introduction of Isobutylamino Group : Reacting the acetamidophenol with isobutylamine.
- Thiazole Moiety Attachment : Coupling with thiazole derivatives via thioether formation.
特性
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S2/c1-12(2)9-20-17(25)8-16-10-27-19(23-16)28-11-18(26)22-15-6-4-14(5-7-15)21-13(3)24/h4-7,10,12H,8-9,11H2,1-3H3,(H,20,25)(H,21,24)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWOMYWOPBUGNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














